3-oxohexacosanoyl-CoA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

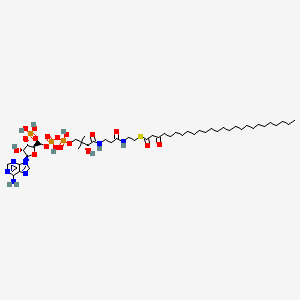

3-oxohexacosanoyl-CoA is a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxohexacosanoic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a very long-chain fatty acyl-CoA and a 3-oxo-fatty acyl-CoA. It derives from a hexacosanoyl-CoA and a 3-oxohexacosanoic acid. It is a conjugate acid of a this compound(4-).

科学的研究の応用

Metabolic Role and Pathways

3-Oxohexacosanoyl-CoA is involved in the metabolism of very long-chain fatty acids, particularly in the elongation and oxidation processes within mitochondria. It serves as an intermediate in the synthesis of hexacosanoic acid and participates in the β-oxidation pathway, which is crucial for energy production and the regulation of lipid homeostasis.

- Fatty Acid Elongation : The compound is synthesized from acetyl-CoA through a series of enzymatic reactions involving elongases and desaturases, ultimately contributing to the elongation of fatty acids in the mitochondria .

- Role as a Human Metabolite : It acts as a metabolite in human cells, influencing various physiological functions and potentially impacting metabolic disorders .

Analytical Applications

The detection and analysis of this compound are essential for understanding its role in metabolic pathways. High-performance liquid chromatography (HPLC) has been utilized to separate and quantify this compound alongside other acyl-CoA derivatives.

- HPLC Methodology : A study established a method for synthesizing and detecting this compound using HPLC equipped with chiral separation columns. This method allows for the assessment of enzyme activities related to peroxisomal bifunctional proteins . The separation conditions were optimized to enhance resolution between similar compounds, facilitating more accurate metabolic studies.

- Detection Limits : The analytical method achieved a detection limit of 5 pmol, making it suitable for various biological samples, including cultured cells .

Therapeutic Implications

Research into this compound has revealed potential therapeutic applications, particularly concerning metabolic diseases.

- Metabolic Disorders : Given its role in fatty acid metabolism, alterations in levels of this compound may be linked to conditions such as insulin resistance and obesity. Understanding its function could lead to new strategies for managing these disorders .

- Bioactive Compound Research : As part of ongoing studies into bioactive compounds, this compound's interactions with other biomolecules may offer insights into novel therapeutic agents targeting metabolic pathways .

Case Studies and Research Findings

Several studies have documented the significance of this compound in various contexts:

- Peroxisomal Biochemical Pathways : Research has shown that deficiencies in enzymes related to peroxisomal β-oxidation can lead to the accumulation of acyl-CoAs like this compound, highlighting its importance in diagnosing metabolic disorders .

- Comparative Studies : Investigations comparing healthy individuals with those having metabolic dysfunctions have demonstrated differences in the profiles of acyl-CoAs, including this compound levels, suggesting its potential as a biomarker for metabolic health .

化学反応の分析

Role in Peroxisomal β-Oxidation

3-Oxohexacosanoyl-CoA is a key intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs, ≥20 carbons). The pathway involves four enzymatic steps:

Key Notes :

-

Step 1 : Peroxisomes use acyl-CoA oxidase (not dehydrogenase) for VLCFAs, producing H₂O₂ instead of FADH₂ .

-

Steps 2–3 : Catalyzed by a bifunctional enzyme (PhCHD in plants, analogous to human peroxisomal enzymes) combining hydratase and dehydrogenase activities .

-

Step 4 : Thiolase cleaves this compound, releasing acetyl-CoA and a C24 acyl-CoA for further cycles .

Formation from (S)-3-Hydroxyhexacosanoyl-CoA

-

Reaction :

(S)-3-Hydroxyhexacosanoyl-CoA + NAD⁺ → this compound + NADH + H⁺ -

Kinetics : Substrate specificity favors VLCFA derivatives, with optimal activity at neutral pH .

Thiolytic Cleavage to Acetyl-CoA

-

Reaction :

this compound + CoA → Acetyl-CoA + Tetracosanoyl-CoA -

Enzyme : Acetyl-CoA acyltransferase (thiolase, EC 2.3.1.16) .

-

Mechanism : Nucleophilic attack by CoA on the β-keto group, yielding acetyl-CoA and a C24 acyl-CoA .

Analytical Detection Methods

This compound can be analyzed via reversed-phase HPLC coupled with UV detection (260 nm for CoA moiety). Key parameters from analogous studies :

| Parameter | Value | Conditions |

|---|---|---|

| Retention Time | ~15–18 min | C18 column, gradient: 10–60% MeCN in 20 mM phosphate buffer (pH 6.8) |

| LOD | 0.1 µM | UV detection at 260 nm |

| Resolution | >1.2 | Separation from (R/S)-3-hydroxyhexacosanoyl-CoA and trans-2-hexacosenoyl-CoA |

Metabolic Significance

-

Energy Production : Each β-oxidation cycle shortens the chain by two carbons, generating acetyl-CoA for the TCA cycle .

-

Pathway Crosstalk : Peroxisomal β-oxidation of this compound supplies substrates for mitochondrial energy metabolism and cytosolic lipid synthesis .

-

Disease Links : Defects in peroxisomal β-oxidation enzymes (e.g., thiolase deficiency) disrupt VLCFA metabolism, linked to neurodegenerative disorders .

Synthetic Pathways

While direct synthesis methods for this compound are not detailed in the literature, analogous routes for shorter chains (e.g., C16) involve :

-

Reformatsky Reaction : Condensation of tetracosanal with ethyl bromoacetate.

-

Oxidation : Jones’ reagent to form 3-oxohexacosanoic acid.

-

CoA Activation : Mixed anhydride method for CoA conjugation.

特性

CAS番号 |

1245945-35-0 |

|---|---|

分子式 |

C47H84N7O18P3S |

分子量 |

1160.2 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexacosanethioate |

InChI |

InChI=1S/C47H84N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-34,36,40-42,46,58-59H,4-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t36-,40-,41-,42+,46-/m1/s1 |

InChIキー |

VOMUIFOBQMYJPJ-CPIGOPAHSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

異性体SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

正規SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。